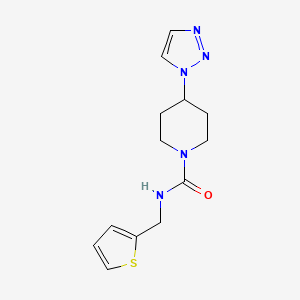
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound that contains several functional groups, including a thiophene, a triazole, and a piperidine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiophen-2-ylmethyl group is a five-membered ring containing four carbon atoms and one sulfur atom. The 1H-1,2,3-triazol-1-yl group is a five-membered ring containing two carbon atoms and three nitrogen atoms. The piperidine-1-carboxamide group is a six-membered ring containing five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Biomedical Research
- Soluble Epoxide Hydrolase Inhibitors : N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide derivatives have been explored as inhibitors of soluble epoxide hydrolase. Such compounds, particularly those with a triazine heterocycle, display high potency and selectivity, impacting the serum biomarker 9,10-epoxyoctadec-12(Z)-enoic acid, indicating their potential for use in various disease models (Thalji et al., 2013).
Chemical and Structural Analysis
- Structural Synthesis and Characterization : These compounds have been synthesized and characterized, with a focus on understanding their physical and chemical properties. The synthesis process often involves reactions with various substances, and the structures are confirmed using techniques like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).
Antimicrobial Applications
- Antibacterial Activity : Some derivatives of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exhibit antibacterial activity. These compounds have been tested in vitro against various bacterial species, demonstrating their potential as antimicrobial agents (Pitucha et al., 2010).
Antipsychotic Potential
- Potential Antipsychotic Agents : Certain heterocyclic analogues of these compounds have been evaluated as potential antipsychotic agents. They show promise in in vitro and in vivo models, indicating their potential for further development in this area (Norman et al., 1996).
Anti-Angiogenic and DNA Cleavage Studies
- Cancer Research : Derivatives of this compound have been studied for their anti-angiogenic properties and DNA cleavage capabilities, which are crucial for cancer research. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, making them potential candidates for cancer treatment (Kambappa et al., 2017).
Enzyme Inhibitory Activity
- Enzyme Inhibition for Therapeutic Purposes : These compounds have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research is vital for developing treatments for diseases related to enzyme dysfunction (Cetin et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZSMHKLHRPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

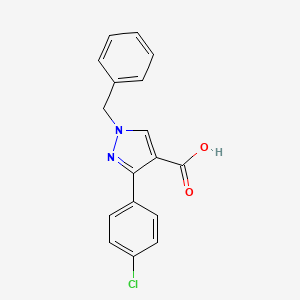
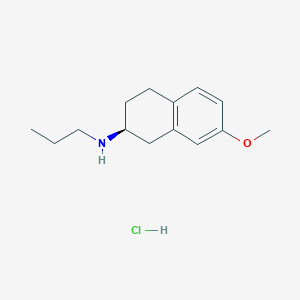
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)
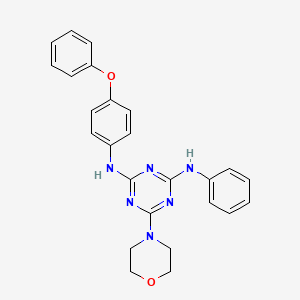
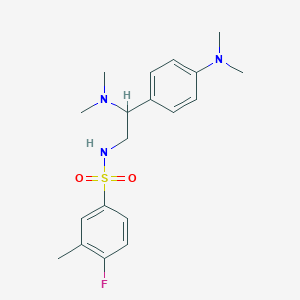
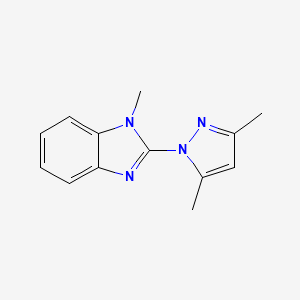

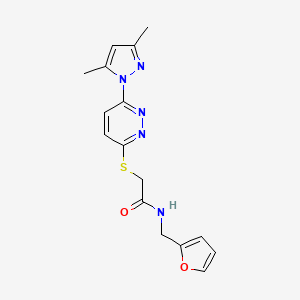
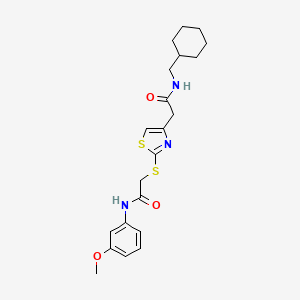
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2632399.png)
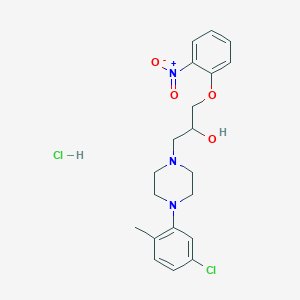
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
